molecular formula C12H11NO4 B11877785 (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B11877785
M. Wt: 233.22 g/mol
InChI Key: NNHVWQRYVXVZLH-ZETCQYMHSA-N
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Description

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound characterized by the presence of an isoindoline-1,3-dione moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s structure features a propanoate ester linked to an isoindoline-1,3-dione core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various functionalized esters .

Scientific Research Applications

(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the ester group.

    N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied chemical properties and applications.

Uniqueness: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its chiral nature and the presence of both an ester and an isoindoline-1,3-dione moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3/t7-/m0/s1

InChI Key

NNHVWQRYVXVZLH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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